REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1.[CH3:11][NH2:12]>CO>[CH3:11][NH:12][CH2:2][CH2:3][O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
ClCCOC=1C=NC=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Saturated NaCl solution (25 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
were extracted with chloroform (2×50 mL)
|
Type
|
TEMPERATURE
|
Details
|
The pH of the aqueous phase was raised to 6 with 10% NaOH solution and other impurities
|
Type
|
EXTRACTION
|
Details
|
were extracted with ether (3×25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation to a residue that
|
Type
|
CUSTOM
|
Details
|
was dried briefly under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCOC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.253 g | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |